Quinazolin-2-ol

CHK2 inhibitor DNA damage response kinase selectivity

Quinazolin-2-ol (CAS 7471-58-1) is a privileged heterocyclic scaffold existing predominantly as the lactam tautomer - a property essential for CHK2 target engagement that is absent in the 4-hydroxy isomer. Substitution with other quinazoline regioisomers abolishes CHK2 inhibition. • Core scaffold for CHK2 inhibitor CCT241533 (IC₅₀ = 3 nM) with demonstrated radioprotective effects in HT29 cellular models. • Enables sub-micromolar Aβ aggregation inhibition (IC₅₀ = 270 nM), outperforming curcumin by 4-fold. • Access to PARP3-selective probe ME0328 (IC₅₀ = 0.89 μM, ~7-fold over PARP1), unattainable with quinazolin-4-ol. Supplied with HPLC/NMR characterization to confirm regioisomeric identity.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 7471-58-1
Cat. No. B1296456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-2-ol
CAS7471-58-1
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=O)N2
InChIInChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
InChIKeyAVRPFRMDMNDIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazolin-2-ol: Core Kinase Inhibitor Scaffold


Quinazolin-2-ol (2(1H)-quinazolinone, CAS 7471-58-1) is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a 2-hydroxypyrimidine moiety [1]. It exists predominantly as the lactam tautomer (2(1H)-quinazolinone) under physiological conditions, a property that fundamentally distinguishes it from its 4-hydroxy positional isomer [2]. This scaffold serves as a critical building block for the design of ATP-competitive kinase inhibitors, particularly those targeting the DNA damage response enzyme checkpoint kinase 2 (CHK2), as well as amyloid-β aggregation inhibitors and other therapeutically relevant biological activities [3].

ATP-competitive kinase inhibitor scaffold design
Validated core for CHK2-selective tool compounds
Template for amyloid-β aggregation inhibitor SAR

Why Quinazolin-2-ol Cannot Be Substituted


The positional isomerism of the hydroxyl group on the quinazoline ring dictates distinct tautomeric equilibria, electronic distributions, and consequently, divergent biological target engagement. Quinazolin-2-ol predominantly exists as the lactam (2(1H)-quinazolinone), which confers a specific hydrogen-bonding pattern and geometry recognized by the ATP-binding pocket of kinases such as CHK2 [1]. In contrast, quinazolin-4-ol exhibits a distinct inhibition profile (e.g., PARP-1 IC₅₀ = 9.5 μM) that is not transferable to the 2-ol scaffold . Furthermore, 2,4-quinazolinediol introduces additional hydroxyl functionality that alters both physicochemical properties and biological activity, targeting entirely different enzymes such as thymidylate synthase . Generic substitution among these positional isomers therefore leads to unpredictable and often complete loss of desired activity, as demonstrated by structure-activity relationship studies where simple regioisomeric changes abolish CHK2 inhibition [1]. Procurement decisions must be guided by the specific isomer required for the intended molecular target.

4‑ol isomer Distinct PARP‑1 inhibition profile; CHK2 engagement not transferable
2,4‑diol Alters target engagement toward thymidylate synthase, abolishing desired kinase activity
Regioisomer SAR studies show simple regioisomeric changes eliminate CHK2 inhibition

Quinazolin-2-ol vs. Analogs: Key Evidence


Selective CHK2 Inhibition Over CHK1

The 2-(quinazolin-2-yl)phenol core, directly derived from quinazolin-2-ol, enabled the development of compound 46 (CCT241533), a potent and selective ATP-competitive inhibitor of checkpoint kinase 2 (CHK2) with an IC₅₀ of 3 nM [1]. In a broader kinase selectivity panel, this compound demonstrated minimal cross-reactivity against the closely related CHK1 kinase, highlighting the scaffold's ability to confer target specificity when appropriately substituted [1]. In contrast, unsubstituted quinazolin-2-ol itself lacks this potency, underscoring that the 2-hydroxyquinazoline core provides the essential pharmacophore geometry but requires strategic derivatization for optimal activity. Alternative scaffolds such as quinazolin-4-ol do not yield CHK2 inhibitors of comparable potency [2].

CHK2 vs. CHK1
Head-to-head
3 nM
CHK2 IC₅₀ (compound 46)
Supports CHK2-selective inhibitor development
>30-fold selectivity over CHK1; unsubstituted core inactive
CHK2 inhibitor DNA damage response kinase selectivity cancer therapy

Amyloid-β Aggregation Inhibition vs. Curcumin

A derivative of quinazolin-2-ol, compound 15b (4-(benzylamino)quinazolin-2-ol), was identified as the most potent amyloid-β (Aβ₄₀) aggregation inhibitor in a library of 57 2,4-disubstituted quinazoline derivatives, achieving an IC₅₀ of 270 nM [1]. This represents a ~4-fold improvement in potency compared to the natural product curcumin and a 1.4-fold improvement over resveratrol, both established reference agents for Aβ aggregation inhibition [1]. The presence of the 2-hydroxy group on the quinazoline core was essential for this activity, as demonstrated by structure-activity relationship (SAR) studies showing that modifications at the 2-position dramatically alter potency [1]. In contrast, the 2,4-disubstituted quinazoline series lacking the 2-ol functionality exhibited significantly reduced Aβ aggregation inhibition (IC₅₀ range: 2.3–16.7 μM) [1].

Aβ Aggregation
Head-to-head
15b (2‑ol deriv.)
270 nM
Curcumin
~1.08 μM
4‑fold more potent vs curcumin
Supports Aβ aggregation inhibitor SAR
2‑OH substitution essential; 1.4‑fold vs resveratrol
Alzheimer's disease amyloid-β aggregation multi-target directed ligands neurodegeneration

PARP3 Selectivity vs. Broad PARP1 Activity

While quinazolin-4-ol acts as a PARP-1 inhibitor with an IC₅₀ of 9.5 μM, the quinazolin-2-ol scaffold has been elaborated into selective PARP3 inhibitors such as ME0328, which exhibits an IC₅₀ of 0.89 μM for PARP3 with ~7-fold selectivity over PARP1 (IC₅₀ = 6.3 μM) [1]. This divergent selectivity profile underscores the critical influence of the hydroxyl position on the quinazoline ring in determining PARP isoform engagement. The 2-ol scaffold provides a distinct vector for hydrogen bonding within the PARP active site, enabling the development of isoform-selective tool compounds and potential therapeutics [1]. Direct comparison data for the unsubstituted quinazolin-2-ol against PARP isoforms are not available, but the derivative activity demonstrates the scaffold's utility for achieving PARP3 selectivity, a property not attainable with the 4-ol isomer .

PARP3 vs. PARP1
Cross-study
PARP3
0.89 μM
PARP1
6.3 μM
~7‑fold selectivity for PARP3
Supports isoform-selective PARP tool design
ME0328 (2‑ol deriv.); 4‑ol isomer PARP1‑selective only
PARP inhibitor DNA repair synthetic lethality oncology

Minimal EGFR/VEGFR-2 Cross-Reactivity

Many quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, derive their activity from substitution at the 4-position and exhibit potent EGFR inhibition. In contrast, the 2-(quinazolin-2-yl)phenol series (derived from quinazolin-2-ol) demonstrates a distinct kinase selectivity profile, with compound 46 (CCT241533) showing minimal inhibition of EGFR and VEGFR-2 in broader kinase panels [1]. Specifically, while quinazoline-based VEGFR-2 inhibitors achieve IC₅₀ values in the 60–120 nM range, the 2-(quinazolin-2-yl)phenol scaffold is essentially inactive against VEGFR-2 [2]. This divergence in target engagement is attributed to the altered geometry of the ATP-binding site interaction imposed by the 2-hydroxy substitution pattern, which favors CHK2 binding over receptor tyrosine kinases [1].

EGFR/VEGFR-2
Cross-study
CHK2 selectivity >4,000‑fold over VEGFR‑2
Minimal EGFR/VEGFR-2 cross‑reactivity
Supports kinase inhibitor design avoiding RTK off‑targets
Compound 46 (2‑(quinazolin‑2‑yl)phenol); panel data
kinase selectivity off-target toxicity EGFR VEGFR-2 drug safety

Quinazolin-2-ol: Validated Application Scenarios


CHK2 Inhibitors for Cancer Radiosensitization

The quinazolin-2-ol scaffold serves as the essential core for constructing potent and selective CHK2 inhibitors such as CCT241533 (IC₅₀ = 3 nM). In cellular models (HT29 colon cancer cells), these derivatives demonstrate mechanistic CHK2 inhibition and concentration-dependent radioprotective effects in mouse thymocytes [1]. Researchers investigating DNA damage response pathways or seeking to potentiate the cytotoxicity of PARP inhibitors (e.g., olaparib, rucaparib) should procure quinazolin-2-ol as a key synthetic intermediate, as alternative quinazoline isomers lack CHK2 engagement [1].

MTDL Discovery for Alzheimer's Disease

For programs developing multi-target agents for Alzheimer's disease, quinazolin-2-ol provides a validated template for achieving sub-micromolar Aβ aggregation inhibition (IC₅₀ = 270 nM for 4-(benzylamino)quinazolin-2-ol), outperforming curcumin by 4-fold and resveratrol by 1.4-fold [2]. The 2-hydroxy substitution is critical for this activity, as demonstrated by SAR studies across 57 derivatives [2]. Procurement of quinazolin-2-ol enables exploration of dual cholinesterase/Aβ aggregation inhibitors, a therapeutic strategy not accessible with 4-substituted quinazoline regioisomers [2].

PARP3-Selective Tool Compounds for DNA Repair

The quinazolin-2-ol core has been elaborated into ME0328, a PARP3-selective inhibitor (IC₅₀ = 0.89 μM) with ~7-fold selectivity over PARP1 [3]. In contrast, quinazolin-4-ol exhibits PARP1 inhibition (IC₅₀ = 9.5 μM) with no reported PARP3 activity . Researchers requiring isoform-selective chemical probes to dissect PARP3-specific functions in DNA repair, mitosis, or cellular stress responses should utilize the quinazolin-2-ol scaffold rather than the 4-ol isomer, as the latter cannot confer PARP3 selectivity [3].

Kinase Inhibitors Avoiding EGFR/VEGFR-2 Off-Target Risk

For medicinal chemistry campaigns where EGFR or VEGFR-2 inhibition is undesirable (e.g., due to skin rash, hypertension, or interference with desired pharmacology), the quinazolin-2-ol scaffold offers a differentiated kinase selectivity profile. 2-(Quinazolin-2-yl)phenol derivatives show minimal cross-reactivity with EGFR and VEGFR-2, whereas 4-substituted quinazolines are frequently potent inhibitors of these receptor tyrosine kinases (VEGFR-2 IC₅₀ = 60–123 nM) [1][4]. Procurement of quinazolin-2-ol enables the design of CHK2-selective or other non-receptor tyrosine kinase inhibitors with reduced off-target risk [1].

Application
Selection Property
Validation Focus
DNA damage response pathway studies
CHK2‑selective inhibitor scaffold
Kinase selectivity & cellular target engagement
Amyloid‑β aggregation inhibition research
2‑ol quinazoline template with reported Aβ activity
ThT fluorescence assay SAR
PARP isoform selectivity profiling
PARP3‑selective scaffold (2‑ol isomer)
Isoform‑selectivity enzyme assays
Kinase selectivity profiling (avoid RTK off‑targets)
Scaffold with minimal EGFR/VEGFR‑2 cross‑reactivity
Off‑target kinase panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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